
Cyanidin 3-sambubioside-5-glucoside chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3-sambubioside-5-glucoside chloride is a polyphenolic compound belonging to the class of anthocyanin flavonoids. These compounds are largely present as pigments in fruits, flowers, and leaves. This compound is known for its potential antioxidant and other biological activities .
Méthodes De Préparation
Cyanidin 3-sambubioside-5-glucoside chloride is primarily isolated from the fruits of Sambucus canadensis. The structure of this compound is determined through chemical degradation, chromatography, and spectroscopic analysis, particularly two-dimensional nuclear magnetic resonance (2D NMR) techniques . Industrial production methods typically involve extraction from natural sources followed by purification processes.
Analyse Des Réactions Chimiques
Cyanidin 3-sambubioside-5-glucoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Cyanidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications. It is used as an analytical standard for the determination of anthocyanin content in various plant extracts by high-performance liquid chromatography (HPLC) techniques . In biology and medicine, it is studied for its antioxidant, anti-inflammatory, and potential anticancer properties . Additionally, it is used in the food industry for its pigment properties and potential health benefits .
Mécanisme D'action
The mechanism of action of cyanidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . This activation leads to the suppression of gluconeogenesis and the induction of cellular senescence and apoptosis in cancer cells . The compound also exhibits potent antioxidant activity by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparaison Avec Des Composés Similaires
Cyanidin 3-sambubioside-5-glucoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include cyanidin 3-glucoside chloride, cyanidin 3,5-diglucoside chloride, and delphinidin 3-glucoside chloride . These compounds share similar antioxidant and biological activities but differ in their glycosylation patterns and specific biological effects.
Propriétés
IUPAC Name |
2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFUUOWFABDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClO20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15093201.png)
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)

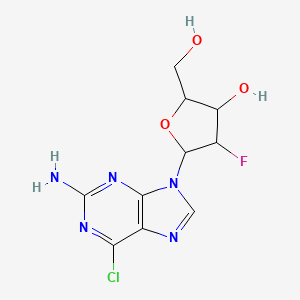
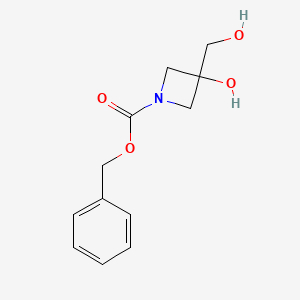
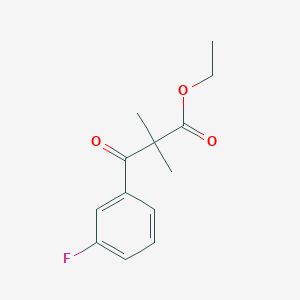
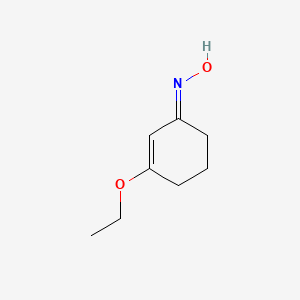
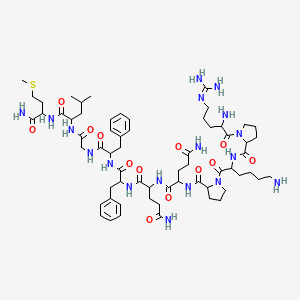
![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)


